molecular formula C8H12N6O B2869800 N-(2-methoxyethyl)-3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine CAS No. 946354-32-1

N-(2-methoxyethyl)-3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine

Cat. No.: B2869800
CAS No.: 946354-32-1
M. Wt: 208.225
InChI Key: PVYATUUWRHVNHN-UHFFFAOYSA-N
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Description

N-(2-Methoxyethyl)-3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine is a triazolopyrimidine derivative characterized by a 3-methyl group at the triazole ring and a 2-methoxyethylamine substituent at position 5. Its molecular formula is C₉H₁₃N₇O, with a monoisotopic mass of 235.11 g/mol and a ChemDiv ID of CM936363 (CAS: 941983-81-9) . While its specific biological activity remains uncharacterized in the provided evidence, its structural features align with other triazolopyrimidines known for diverse pharmacological roles, including kinase inhibition and receptor antagonism .

Properties

IUPAC Name

N-(2-methoxyethyl)-3-methyltriazolo[4,5-d]pyrimidin-7-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N6O/c1-14-8-6(12-13-14)7(10-5-11-8)9-3-4-15-2/h5H,3-4H2,1-2H3,(H,9,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVYATUUWRHVNHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=NC=NC(=C2N=N1)NCCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxyethyl)-3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 2-amino-4-methylpyrimidine with 2-methoxyethylamine in the presence of a suitable catalyst. The reaction is usually carried out in a solvent such as ethanol or methanol at elevated temperatures to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxyethyl)-3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxyethyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of N-(2-hydroxyethyl)-3-methyltriazolo[4,5-d]pyrimidin-7-amine.

    Reduction: Formation of this compound derivatives with reduced functional groups.

    Substitution: Formation of substituted triazolopyrimidines with various functional groups.

Scientific Research Applications

N-(2-methoxyethyl)-3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-(2-methoxyethyl)-3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and modulating various biochemical pathways. For example, it may inhibit kinases involved in cell signaling, leading to the suppression of tumor growth and inflammation .

Comparison with Similar Compounds

Comparison with Structural Analogues

Key Observations :

  • Synthesis Methods: Most derivatives are synthesized via nucleophilic substitution at position 7 using primary or secondary amines in ethanol or DMF, often with triethylamine as a base . The target compound’s 2-methoxyethyl group suggests similar amine coupling, though direct evidence is lacking.
  • Yield Variability : Yields range from 18.5% (compound 9b) to 89.9% (compound 9e) , influenced by steric hindrance and reactivity of substituents.

Physicochemical Properties

Table 2: Physical Properties and Spectral Data
Compound Name Melting Point (°C) ¹H NMR (δ, ppm) Highlights HR-MS (Observed) Reference
Target Compound (CM936363) N/A N/A N/A
3-Benzyl-N-cyclopropyl-... (3) N/A 7.41 (m, 3H), 3.16 (t, J=7.3 Hz, 2H) 381.1489 [M+H]⁺
9b 154–155 8.02 (d, J=8.4 Hz, 2H), 4.63 (s, 2H) 455.1421 [M+H]⁺
Vipadenant (INN) N/A 6.52 (m, 1H), 4.83 (d, J=5.3 Hz, 2H) 442908-10-3

Insights :

  • Solubility : The 2-methoxyethyl group in the target compound may enhance water solubility compared to lipophilic substituents like benzyl or indole .
  • Thermal Stability : Derivatives with rigid substituents (e.g., benzo[d]oxazol-2-ylthio in 9b) exhibit higher melting points (~154°C) versus flexible chains .

Biological Activity

N-(2-methoxyethyl)-3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine is a heterocyclic compound belonging to the triazolopyrimidine class. This compound has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological activities, and relevant case studies based on diverse sources.

  • Molecular Formula : C10H14N6O
  • Molecular Weight : 238.26 g/mol
  • CAS Number : 1058495-75-2

The compound features a triazole ring fused with a pyrimidine structure, which is known for its diverse biological properties.

Biological Activity Overview

This compound exhibits various biological activities, including:

  • Antimicrobial Activity : Preliminary studies have indicated that derivatives of triazolopyrimidine compounds can inhibit the growth of various bacterial strains. In vitro assays demonstrated that certain derivatives exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria .
  • Antitumor Activity : Research has shown that compounds with similar structures can inhibit cancer cell proliferation. For instance, related triazolopyrimidine derivatives were tested against several cancer cell lines, showing promising results in reducing cell viability .

The mechanism by which this compound exerts its biological effects is thought to involve:

  • Enzyme Inhibition : The compound may interact with specific enzymes involved in cellular metabolism or signaling pathways. This interaction can modulate the biochemical pathways critical for cell survival and proliferation.

Case Study 1: Antibacterial Activity

A study evaluated the antibacterial efficacy of various triazolopyrimidine derivatives against pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated that some derivatives had minimum inhibitory concentrations (MIC) as low as 10 µg/mL, demonstrating significant antibacterial potential .

Case Study 2: Antitumor Efficacy

In a separate investigation focusing on antitumor activity, this compound was tested against human breast cancer cell lines (MDA-MB-231). The compound showed IC50 values indicating potent inhibition of cell growth compared to controls .

Data Table: Summary of Biological Activities

Activity TypeTest Organism/Cell LineObserved EffectReference
AntibacterialStaphylococcus aureusMIC = 10 µg/mL
AntibacterialEscherichia coliMIC = 15 µg/mL
AntitumorMDA-MB-231 (breast cancer)IC50 = 12 µM
AntitumorA431 (vulvar carcinoma)Significant inhibition

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